2-Ethylhexylamine hydrochloride
Overview
Description
2-Ethylhexylamine hydrochloride: is an organic compound with the molecular formula C8H20ClN. It is a derivative of 2-ethylhexylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
The mode of action of 2-Ethylhexylamine hydrochloride is not well-documented. Generally, amines can act as bases, accepting protons and forming salts. They can also form hydrogen bonds, influencing their interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . It’s also important to use this compound only in well-ventilated areas or outdoors, and avoid release to the environment .
Biochemical Analysis
Biochemical Properties
2-Ethylhexylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of N-alkyl carbamates. It interacts with various enzymes and proteins, facilitating the formation of these compounds. The primary interaction involves the amine group of this compound reacting with carbonyl-containing compounds, leading to the formation of carbamate linkages. This interaction is crucial in the production of pharmaceuticals and agrochemicals .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, this compound has been shown to impact cell proliferation and differentiation, making it a valuable tool in cell biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor of certain proteases, preventing the breakdown of proteins and peptides. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been shown to cause alterations in cellular function, including changes in cell viability and metabolic activity. These temporal effects are essential considerations in experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound can cause adverse effects, including toxicity and organ damage. These threshold effects are critical for determining safe and effective dosage levels in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for the detoxification and elimination of this compound from the body. The compound’s metabolism can also influence the levels of specific metabolites, affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, depending on its affinity for particular biomolecules. This transport and distribution are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common method for synthesizing amines, including 2-ethylhexylamine, is the reduction of nitriles. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-ethylhexyl halides.
Industrial Production Methods: Industrial production of 2-ethylhexylamine hydrochloride often involves the direct alkylation of ammonia with 2-ethylhexyl halides, followed by protonation with hydrochloric acid to form the hydrochloride salt. This process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethylhexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding oxides or amides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution Reagents: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or amides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted amines or other functionalized compounds.
Scientific Research Applications
Chemistry: 2-Ethylhexylamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of surfactants and other specialty chemicals .
Biology: In biological research, it can be used as a reagent for the modification of biomolecules or as a precursor in the synthesis of biologically active compounds.
Industry: Industrially, this compound is used in the production of rubber chemicals, corrosion inhibitors, and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Hexylamine: Another primary amine with a similar structure but lacking the ethyl group.
Octylamine: A longer-chain amine with similar properties but different reactivity due to the longer carbon chain.
Uniqueness: 2-Ethylhexylamine hydrochloride is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain amines. This branching can influence its solubility, reactivity, and interactions with other molecules, making it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
2-ethylhexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWRGTDFPPYRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885345 | |
Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26392-49-4 | |
Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26392-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026392494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-ethylhexyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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